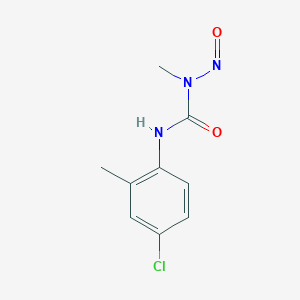
N'-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a nitrosourea group, which is known for its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea typically involves the reaction of 4-chloro-2-methylaniline with nitrosating agents under controlled conditions. One common method involves the use of sodium nitrite and hydrochloric acid to generate the nitrosating agent in situ, which then reacts with the amine to form the desired nitrosourea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrosourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to alkylate DNA.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea involves its ability to alkylate nucleophilic sites in biological molecules. This alkylation can lead to the formation of cross-links in DNA, thereby inhibiting DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(methylthio)benzamide
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-
- 4-Chloro-2-methylaniline
Uniqueness
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea is unique due to its specific nitrosourea group, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable intermediates and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Propiedades
Número CAS |
92085-21-7 |
|---|---|
Fórmula molecular |
C9H10ClN3O2 |
Peso molecular |
227.65 g/mol |
Nombre IUPAC |
3-(4-chloro-2-methylphenyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H10ClN3O2/c1-6-5-7(10)3-4-8(6)11-9(14)13(2)12-15/h3-5H,1-2H3,(H,11,14) |
Clave InChI |
CSRDQKHXESFLAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)N(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


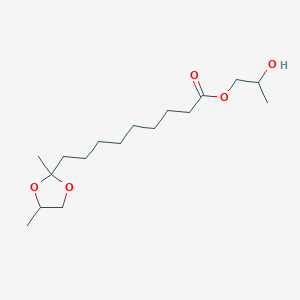
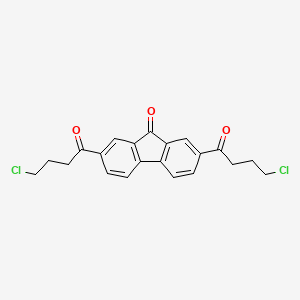
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
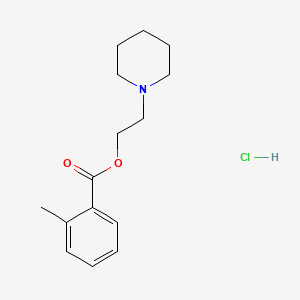
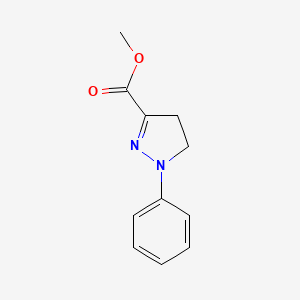
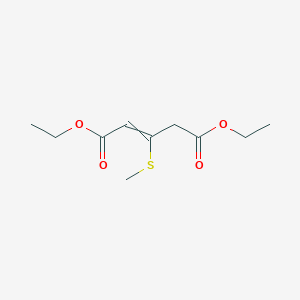
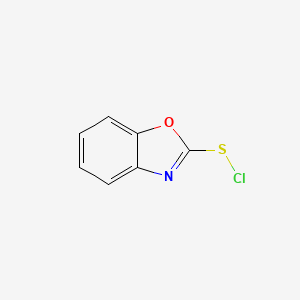
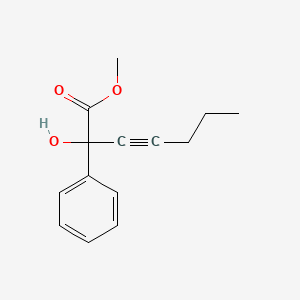
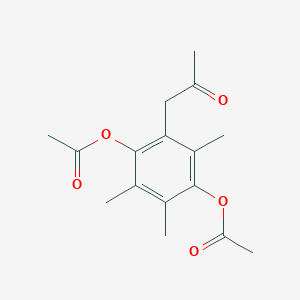
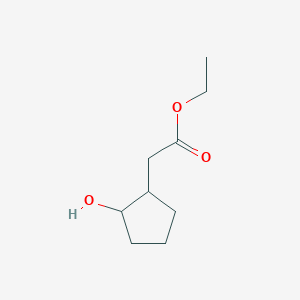
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
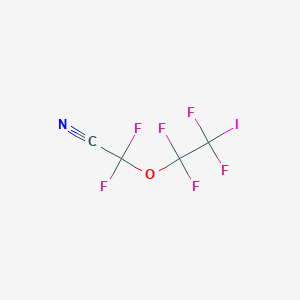
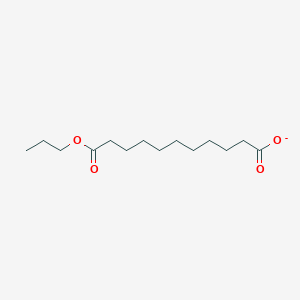
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
